Azvudine
Overview
Description
Azvudine is an antiviral drug that acts as a reverse transcriptase inhibitor . It was originally developed for the treatment of hepatitis C and has been investigated for use against other viral diseases such as AIDS and COVID-19 . It was first discovered in 2007 . Azvudine is also known by other names such as 2′-Deoxy-2′-β-fluoro-4′-azidocytidine (FNC), RO-0622 .
Synthesis Analysis
Azvudine is a synthetic nucleoside analog . Inside host cells, nucleoside analogs mimic natural nucleosides and are transformed into corresponding active nucleoside triphosphates through kinase catalysis .Molecular Structure Analysis
The molecular formula of Azvudine is C9H11FN6O4 . Its molecular weight is 286.223 g/mol . The IUPAC name of Azvudine is 4-Amino-1-[(2R,3S,4R,5R)-5-azido-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one .Chemical Reactions Analysis
Azvudine inhibits RNA-dependent RNA polymerase (RdRp) after phosphorylation, leading to the discontinuation of RNA chain synthesis in viruses . It is also the first dual-target nucleoside oral drug worldwide to simultaneously target reverse transcriptase and viral infectivity factors in the treatment of HIV infection .Physical And Chemical Properties Analysis
Azvudine has a molecular weight of 286.22 . It is a synthetic nucleoside analog used to treat adult patients living with human immunodeficiency virus-1 (HIV-1) infection with high viral load .Scientific Research Applications
Antiviral Properties Against HIV and Hepatitis :
- Azvudine has shown potent inhibition against HIV-1 and HIV-2 strains, demonstrating effectiveness even against drug-resistant strains. It also exhibits synergistic effects when combined with other antiretroviral drugs (Wang et al., 2014).
Genotoxicity and Cellular Effects :
- Studies on azidothymidine (AZT), a related compound, have revealed insights into its genotoxic potential, including the induction of single-strand DNA gaps and double-strand DNA breaks in bacterial models (Cooper & Lovett, 2011).
Novel Drug Formulations and Delivery Systems :
- Research into the formulation of AZT in niosomes and nanoparticles has been conducted to improve its entrapment, release, and bioavailability, aiming to enhance the effectiveness of AIDS therapy (Ruckmani & Sankar, 2010).
Use in COVID-19 Treatment :
- Azvudine has shown significant clinical benefits in hospitalized COVID-19 patients, suggesting its potential utility in the treatment of coronavirus disease 2019 (Shen et al., 2023).
Anticancer Applications :
- Azvudine (FNC) has demonstrated both antiviral and anticancer activities. It inhibits the growth and progression of cancer cells through mechanisms like cell cycle arrest and apoptosis, indicating its potential as an advanced therapeutic option in oncology (Fayzullina et al., 2022).
Safety And Hazards
properties
IUPAC Name |
4-amino-1-[(2R,3S,4R,5R)-5-azido-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN6O4/c10-5-6(18)9(3-17,14-15-12)20-7(5)16-2-1-4(11)13-8(16)19/h1-2,5-7,17-18H,3H2,(H2,11,13,19)/t5-,6-,7+,9+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTOLOIKYVCHRJW-XZMZPDFPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)(CO)N=[N+]=[N-])O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@](O2)(CO)N=[N+]=[N-])O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901027757 | |
Record name | Azvudine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901027757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Azvudine is a nucleoside reverse transcriptase inhibitor that acts against HIV, HBV, and HCV. Some studies also show that it is able to modulate the expression of proteins like P-glycoprotein (P-gp), MRP2, and BCRP; in one instance, it was also able to increase the activity of P-gp. In 2020, the compound was tested in numerous clinical trials for the treatment of mild and common COVID-19. | |
Record name | Azvudine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16407 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Azvudine | |
CAS RN |
1011529-10-4 | |
Record name | Azvudine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16407 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Azvudine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901027757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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